molecular formula C14H20BrNO B8770674 1-(4-Bromo-2-(methoxymethyl)phenyl)-2-methylpiperidine

1-(4-Bromo-2-(methoxymethyl)phenyl)-2-methylpiperidine

Cat. No. B8770674
M. Wt: 298.22 g/mol
InChI Key: DBSFMOSYZZQSRL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(methoxymethyl)phenyl)-2-methylpiperidine is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
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properties

Product Name

1-(4-Bromo-2-(methoxymethyl)phenyl)-2-methylpiperidine

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

1-[4-bromo-2-(methoxymethyl)phenyl]-2-methylpiperidine

InChI

InChI=1S/C14H20BrNO/c1-11-5-3-4-8-16(11)14-7-6-13(15)9-12(14)10-17-2/h6-7,9,11H,3-5,8,10H2,1-2H3

InChI Key

DBSFMOSYZZQSRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of solution of [5-bromo-2-(2-methylpiperidin-1-yl)phenyl]methanol (7.9 g; 27.8 mmol) and n-ethyldiisopropylamine (10.40 mL; 61.15 mmol) in anhydrous DCM (150 mL) cooled to 0° C., was added methanesulfonyl chloride (2.36 mL; 30.57 mmol). The reaction mixture was diluted with MeOH (150 mL) and heated to 50° C. for 3 h after which time solvents were removed under vacuum to give a brown oil. Residue was taken up with Et2O (450 mL), washed with water (150 mL, pH 8 adjusted with aqueous NaOH), saturated aqueous solution of NH4Cl (2×150 mL) and brine (150 mL). The combined organic layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure to give the title compound as a brown yellow oil (12.97 g, 92%). LC/MS (Method B): 298.1 (M+H)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (4.0 mL, 51.6 mmol) was added into a solution of [5-bromo-2-(2-methylpiperidin-1-yl)phenyl]methanol (13.43 g, 47.3 mmol) and DIEA (17.7 mL, 104 mmol) in anhydrous DCM (130 mL) cooled at 0° C. After 1 hour, the reaction mixture was diluted with MeOH (150 mL) and heated at 50° C. for 3 hours. The solvents were removed under reduced pressure to give a brown oil. The residue was taken up with Et2O (450 mL), and then washed with water (150 mL, pH 8 adjusted with a 5N aqueous solution of NaOH), saturated aqueous solution of NH4Cl (2×150 mL) and brine (150 mL). The aqueous layers were extracted with Et2O (150 mL). The combined organic layers were dried (MgSO4) and the solvent was removed under reduced pressure to give the title compound as a brown yellow oil (12.97 g, 92%) used without further purification in the next step. HPLC (Method A), Rt 2.9 min (Purity: 97.1%). UPLC/MS, M+(ESI): 298.1, 300.1. 1H NMR (CDCl3, 300 MHz) δ 7.59 (d, J=2.5 Hz, 1H), 7.36 (dd, J=8.5, 2.5 Hz, 1H), 7.03 (d, J=8.5 Hz, 1H), 4.60 (d, J=12.8 Hz, 1H), 4.52 (d, J=12.8 Hz, 1H), 3.44 (s, 3H), 2.96-2.81 (m, 2H), 2.51 (m, 1H), 1.77 (m, 2H), 1.64 (m, 2H), 1.50-1.30 (m, 2H), 0.79 (d, J=6.1 Hz, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
13.43 g
Type
reactant
Reaction Step One
Name
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
92%

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